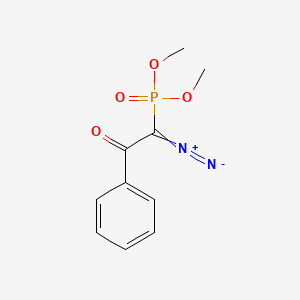
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is a diazo compound characterized by the presence of a diazonium group attached to a phosphoryl group and a phenyl group. Diazo compounds are known for their versatility in organic synthesis, serving as intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate typically involves the reaction of a diazonium salt with a phosphorylating agent. One common method is the reaction of a diazonium salt with dimethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with nucleophiles to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, leading to the formation of new chemical bonds. The phosphoryl group can participate in coordination chemistry, forming complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, diazo(dimethoxyphosphinyl)-, methyl ester: Similar in structure but with a methyl ester group instead of a phenyl group.
(E)-2-Diazonio-2-(diethoxyphosphoryl)-1-propoxyethenolate: Contains diethoxyphosphoryl and propoxy groups instead of dimethoxyphosphoryl and phenyl groups.
Uniqueness
2-Diazonio-2-(dimethoxyphosphoryl)-1-phenylethen-1-olate is unique due to its combination of a diazonium group with a phosphoryl group and a phenyl group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
60190-80-9 |
|---|---|
Molekularformel |
C10H11N2O4P |
Molekulargewicht |
254.18 g/mol |
IUPAC-Name |
2-diazo-2-dimethoxyphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C10H11N2O4P/c1-15-17(14,16-2)10(12-11)9(13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
ALULPXVSKVPGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=[N+]=[N-])C(=O)C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)

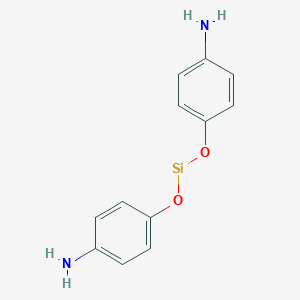
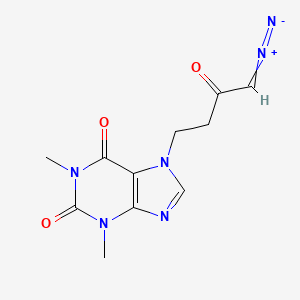
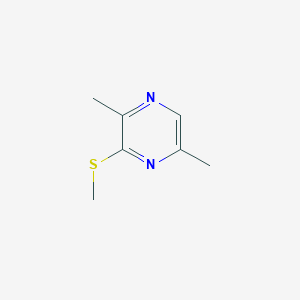

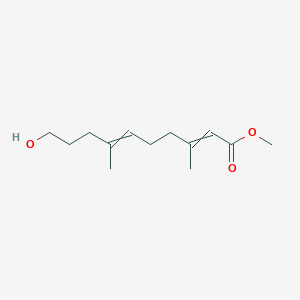
![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

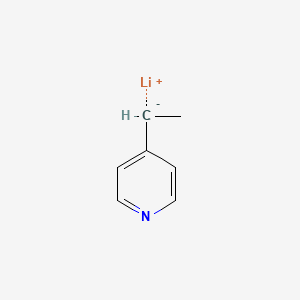
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

